molecular formula C11H15FN2OS B5019329 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea CAS No. 55409-89-7

1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea

Cat. No.: B5019329
CAS No.: 55409-89-7
M. Wt: 242.32 g/mol
InChI Key: RIXGSQSNEMSHAW-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea typically involves the reaction of 3-fluoroaniline with 3-methoxypropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine group on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(3-methoxypropyl)thiourea
  • 1-(3-Bromophenyl)-3-(3-methoxypropyl)thiourea
  • 1-(3-Methylphenyl)-3-(3-methoxypropyl)thiourea

Uniqueness

1-(3-Fluorophenyl)-3-(3-methoxypropyl)thiourea is unique due to the presence of the fluorine atom on the aromatic ring. This fluorine atom can significantly influence the compound’s reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, which can be advantageous in drug design and other applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2OS/c1-15-7-3-6-13-11(16)14-10-5-2-4-9(12)8-10/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXGSQSNEMSHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367292
Record name 1-(3-fluorophenyl)-3-(3-methoxypropyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55409-89-7
Record name 1-(3-fluorophenyl)-3-(3-methoxypropyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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